molecular formula C31H29N3O4 B381215 4-[5-(2,6-Dimethyl-4-phenylquinolin-3-yl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid CAS No. 361479-04-1

4-[5-(2,6-Dimethyl-4-phenylquinolin-3-yl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid

Cat. No.: B381215
CAS No.: 361479-04-1
M. Wt: 507.6g/mol
InChI Key: ANXIJTVNMUKCKY-UHFFFAOYSA-N
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Description

The compound 4-[5-(2,6-Dimethyl-4-phenylquinolin-3-yl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid is a heterocyclic molecule featuring a quinoline core substituted with 2,6-dimethyl and 4-phenyl groups, coupled with a 4-methoxyphenyl-substituted dihydropyrazole ring linked to an oxobutanoic acid moiety. While direct data on this compound are absent in the provided evidence, its structural analogs (e.g., compounds 24, 25, and 26 in ) suggest synthesis via condensation reactions involving substituted quinoline precursors and functionalized pyrazolines under conditions akin to "General Procedure G" . Structural elucidation likely employs crystallographic tools such as SHELX programs, widely used for small-molecule refinement and phasing . The oxobutanoic acid group may enhance solubility or facilitate interactions in biological systems, though specific pharmacological data are unavailable.

Properties

IUPAC Name

4-[5-(2,6-dimethyl-4-phenylquinolin-3-yl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29N3O4/c1-19-9-14-25-24(17-19)31(22-7-5-4-6-8-22)30(20(2)32-25)26-18-27(21-10-12-23(38-3)13-11-21)34(33-26)28(35)15-16-29(36)37/h4-14,17,27H,15-16,18H2,1-3H3,(H,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANXIJTVNMUKCKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(N=C2C=C1)C)C3=NN(C(C3)C4=CC=C(C=C4)OC)C(=O)CCC(=O)O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[5-(2,6-Dimethyl-4-phenylquinolin-3-yl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound includes several functional groups that contribute to its biological properties. The presence of the quinoline and pyrazole moieties is particularly significant as these structures are known for their diverse pharmacological activities.

Research indicates that compounds with similar structures often exhibit antioxidant , anti-inflammatory , and anticancer properties. Specifically, the quinoline derivatives have shown promise in inhibiting various kinases involved in cancer progression, while pyrazole derivatives are recognized for their ability to scavenge free radicals.

Antioxidant Activity

A study demonstrated that derivatives of pyrazole possess significant antioxidant capabilities. The compound's ability to inhibit oxidative stress markers was evaluated using various assays, revealing a strong capacity to scavenge free radicals. This activity is crucial in preventing cellular damage associated with oxidative stress-related diseases.

Anticancer Potential

The compound's anticancer activity has been linked to its ability to inhibit specific kinases involved in tumor growth. For instance, compounds structurally related to this molecule have been shown to selectively inhibit PKMYT1, a kinase that regulates cell cycle progression. In vitro studies indicated that this inhibition leads to reduced proliferation of cancer cells.

Anti-inflammatory Effects

The anti-inflammatory properties of similar compounds have also been documented. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play pivotal roles in inflammatory processes.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntioxidantScavenging free radicals
AnticancerInhibition of PKMYT1
Anti-inflammatoryInhibition of COX/LOX

Synthesis and Derivatives

The synthesis of the compound involves several steps that allow for modifications leading to various derivatives. These derivatives are crucial for enhancing biological activity and understanding structure-activity relationships (SAR). For example, modifications at specific positions on the quinoline or pyrazole rings can significantly alter potency and selectivity against target enzymes.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of quinoline derivatives and the introduction of dihydropyrazole moieties. The characterization of the compound is often performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Table 1: Synthesis Pathway Overview

StepReaction TypeKey Reagents/Conditions
1Formation of Quinoline2,6-Dimethyl-4-phenylquinoline precursor
2Dihydropyrazole Formation4-Methoxyphenyl hydrazine
3Final Coupling4-Oxobutanoic acid derivative

Antioxidant Properties

Research has shown that derivatives of 4-oxobutanoic acid exhibit significant antioxidant activity. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Tyrosinase Inhibition

A study highlighted the structure-dependent activity of alkyl derivatives of 4-oxobutanoic acids in inhibiting tyrosinase, an enzyme involved in melanin production. The compound's ability to inhibit tyrosinase suggests potential applications in cosmetic formulations aimed at skin lightening or treating hyperpigmentation disorders .

Antimicrobial Activity

Preliminary investigations have indicated that the compound may possess antimicrobial properties. Its structural components could interact with microbial cell membranes or metabolic pathways, leading to inhibition of growth. This makes it a candidate for developing new antimicrobial agents.

Cancer Treatment

The unique structure of this compound allows it to interact with various biological targets involved in cancer progression. Research is ongoing to evaluate its efficacy in inhibiting tumor growth and metastasis. The quinoline and pyrazole moieties are particularly noteworthy due to their known anticancer properties.

Neurological Applications

Given its antioxidant capabilities, this compound may also have implications in neuroprotective therapies. The ability to mitigate oxidative stress could be beneficial in treating conditions such as Alzheimer's disease and Parkinson's disease.

Case Study 1: Tyrosinase Inhibition

In a controlled study, several derivatives of 4-oxobutanoic acid were synthesized and tested for their tyrosinase inhibitory activities. The results demonstrated that compounds with longer alkyl chains exhibited higher inhibitory effects compared to shorter ones. This finding supports the notion that structural modifications can enhance biological activity .

Case Study 2: Antimicrobial Efficacy

Another study investigated the antimicrobial properties of synthesized derivatives against various bacterial strains. The results indicated that certain derivatives showed significant inhibition zones compared to standard antibiotics, suggesting their potential as alternative antimicrobial agents.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Comparative Data for Structural Analogs

Compound ID Quinoline Substituents Pyrazoline Substituents Yield (%) Purity (%) Molecular Formula Molecular Weight (g/mol)
Target Compound 2,6-Dimethyl-4-phenyl 4-Methoxyphenyl N/A N/A C₃₅H₃₁N₃O₄ (estimated) ~565.65 (estimated)
24 4-Bromophenyl Phenyl 86 >95 C₂₈H₂₃BrN₃O₃ 525.41
25 4-Bromo/4-chlorophenyl Phenyl 27 >95 C₂₈H₂₂BrClN₃O₃ 559.85
26 4-Chlorophenyl (both) Phenyl 22 >95 C₂₈H₂₂Cl₂N₃O₃ 513.40
5a 3,4-Dichlorophenyl Antipyrinyl N/A N/A C₂₀H₁₅Cl₂N₃O₂ 408.26

Research Findings and Implications

  • Synthetic Efficiency : Electron-withdrawing substituents (e.g., bromine) may stabilize intermediates, improving yields (e.g., Compound 24: 86%) compared to chlorine analogs (Compounds 25–26: 22–27%) .
  • Purity : All analogs achieved >95% purity via flash chromatography and HPLC, underscoring robust purification protocols .
  • Bioactivity Potential: Antipyrinyl derivatives () show antimicrobial activity, suggesting that the target compound’s quinoline-pyrazoline scaffold merits similar evaluation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to construct the dihydropyrazole-quinoline scaffold in this compound?

  • Methodological Answer : The core structure is synthesized via cyclocondensation reactions. For example, pyrazoline derivatives are prepared using General Procedure G , involving refluxing hydrazine derivatives with α,β-unsaturated ketones in ethanol. Purification via flash chromatography (silica gel, ethyl acetate/hexane) ensures isolation of intermediates . Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with 4-methoxyphenylboronic acid) is used to introduce aryl groups to the quinoline moiety, as seen in analogous quinoline syntheses .
  • Key Data :

StepReagents/ConditionsYieldPurity (HPLC)
CyclocondensationHydrazine + ketone, ethanol, reflux22–86%>95%
Cross-CouplingPdCl₂(PPh₃)₂, K₂CO₃, DMF70–85%>95%

Q. How is the purity and structural integrity of the compound validated during synthesis?

  • Methodological Answer :

  • HPLC : Purity is confirmed using reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
  • NMR : ¹H/¹³C NMR spectra verify substituent positions (e.g., dihydropyrazole NH at δ 3.5–4.0 ppm, quinoline aromatic protons at δ 7.2–8.5 ppm) .
  • HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]⁺ within 0.001 Da of theoretical) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

  • Methodological Answer :

  • Pharmacophore Modeling : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding via the oxobutanoic acid group, hydrophobic contacts with the quinoline core) .
  • Substituent Variation : Systematically modify substituents (e.g., replace 4-methoxyphenyl with fluorophenyl to study electron-withdrawing effects) and assay activity. shows fluorine enhances metabolic stability in analogous compounds.
  • Data Analysis : Compare IC₅₀ values across derivatives using ANOVA to identify statistically significant trends.

Q. What strategies resolve contradictions in biological activity data between similar derivatives?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple assays (e.g., enzyme inhibition, cell viability) to distinguish compound-specific effects from experimental noise.
  • Crystallography : Resolve 3D structures (e.g., X-ray diffraction of co-crystallized compound with target proteins) to validate binding modes. used crystallography to confirm pyrazolo-benzothiazine geometry .
  • Kinetic Studies : Perform time-dependent assays to differentiate reversible vs. irreversible inhibition mechanisms.

Q. How can computational methods predict the metabolic stability of this compound?

  • Methodological Answer :

  • ADMET Prediction : Use tools like SwissADME to estimate CYP450 metabolism sites (e.g., oxidation of the methoxy group).
  • MD Simulations : Run molecular dynamics (GROMACS) to assess solvent accessibility of labile groups (e.g., ester hydrolysis in oxobutanoic acid).
  • Experimental Validation : Compare in silico results with in vitro microsomal stability assays (e.g., liver microsomes + NADPH).

Methodological Challenges & Solutions

Q. What experimental pitfalls occur during the synthesis of the dihydropyrazole ring, and how are they mitigated?

  • Answer :

  • Challenge : Low yields (e.g., 22% in ) due to competing side reactions (e.g., over-oxidation).
  • Solutions :
  • Use anhydrous solvents and inert atmosphere to suppress oxidation.
  • Optimize stoichiometry (e.g., 1.2 eq hydrazine) and temperature (60–80°C) to favor cyclization .

Q. How does the 4-methoxyphenyl group influence spectroscopic characterization?

  • Answer :

  • NMR : The methoxy group appears as a singlet (~δ 3.8 ppm) in ¹H NMR. NOESY can confirm its proximity to the quinoline ring.
  • IR : C-O stretching at ~1250 cm⁻¹ verifies the methoxy group .

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